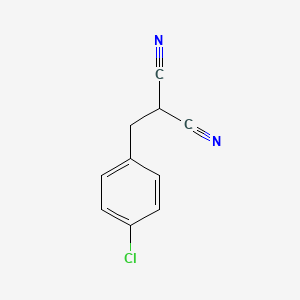

MALONONITRILE, (p-CHLOROBENZYL)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MALONONITRILE, (p-CHLOROBENZYL)- is a useful research compound. Its molecular formula is C10H7ClN2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality MALONONITRILE, (p-CHLOROBENZYL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MALONONITRILE, (p-CHLOROBENZYL)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Malononitrile is a versatile building block in organic chemistry. Its structure, featuring two cyano groups separated by a methylene bridge, allows it to participate in a variety of chemical reactions.

Key Reactions Involving Malononitrile

- Knoevenagel Condensation : This reaction is crucial for synthesizing α,β-unsaturated carbonyl compounds. Malononitrile acts as a nucleophile, reacting with aldehydes or ketones to form products that are essential in pharmaceuticals and agrochemicals .

- Michael Addition : In the presence of bases, malononitrile can be deprotonated to form a nucleophile that adds to α,β-unsaturated carbonyl compounds, leading to 1,4-dinitrile compounds .

- Gewald Reaction : This reaction involves the formation of thiophene rings from malononitrile, a ketone or aldehyde, elemental sulfur, and a base. Thiophenes have significant biological and industrial applications .

Pharmaceutical Applications

Malononitrile derivatives are integral in synthesizing various pharmaceuticals. One notable application is in the synthesis of thiamine (Vitamin B1), which is essential for metabolic processes in living organisms .

Case Study: Thiamine Synthesis

- Synthesis Pathway : The synthesis of thiamine from malononitrile involves multiple steps where malononitrile serves as a precursor. This process highlights the compound's importance in vitamin production and its role in human health .

Environmental Science

Research has also explored the ecotoxicological effects of malononitrile derivatives such as o-chlorobenzylidene malononitrile (CBM). Studies have shown that these compounds can affect microbial growth and biodiversity in aquatic environments.

Ecotoxicity Studies

- A study evaluated the toxicity of o-chlorobenzylidene malononitrile on various microorganisms. The results indicated significant inhibition of growth at certain concentrations, suggesting potential environmental risks associated with its use .

Industrial Applications

Malononitrile is utilized in various industrial processes, including:

- Pigment Production : It serves as an intermediate in synthesizing dyes and pigments used in textiles and coatings.

- Nonlinear Optical Materials : The unique properties of malononitrile make it suitable for developing materials used in optical applications .

Comparison of Key Reactions Involving Malononitrile

| Reaction Type | Description | Applications |

|---|---|---|

| Knoevenagel Condensation | Forms α,β-unsaturated carbonyls | Pharmaceuticals, agrochemicals |

| Michael Addition | Produces 1,4-dinitriles | Organic synthesis |

| Gewald Reaction | Synthesizes thiophene rings | Biological applications |

Toxicity Assessment of o-Chlorobenzylidene Malononitrile

| Concentration (µg/mL) | Percentage Inhibition (%) | Observed Effects |

|---|---|---|

| 10 | 20 | Minimal effect |

| 50 | 50 | Moderate growth inhibition |

| 100 | 75 | Significant inhibition |

特性

CAS番号 |

2964-33-2 |

|---|---|

分子式 |

C10H7ClN2 |

分子量 |

190.63 g/mol |

IUPAC名 |

2-[(4-chlorophenyl)methyl]propanedinitrile |

InChI |

InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9H,5H2 |

InChIキー |

KZVZSAZGEKLWOJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CC(C#N)C#N)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。